4,5-Diphenyl-3H-1,2-dithiole-3-thione 4,5-Diphenyl-3H-1,2-dithiole-3-thione
Brand Name: Vulcanchem
CAS No.: 13232-76-3
VCID: VC20975208
InChI: InChI=1S/C15H10S3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H
SMILES: C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3
Molecular Formula: C15H10S3
Molecular Weight: 286.4 g/mol

4,5-Diphenyl-3H-1,2-dithiole-3-thione

CAS No.: 13232-76-3

Cat. No.: VC20975208

Molecular Formula: C15H10S3

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

4,5-Diphenyl-3H-1,2-dithiole-3-thione - 13232-76-3

Specification

CAS No. 13232-76-3
Molecular Formula C15H10S3
Molecular Weight 286.4 g/mol
IUPAC Name 4,5-diphenyldithiole-3-thione
Standard InChI InChI=1S/C15H10S3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H
Standard InChI Key ILAXRAVUQIJKLV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=C(SSC2=S)C3=CC=CC=C3

Introduction

Physicochemical Properties

Understanding the physicochemical properties of 4,5-Diphenyl-3H-1,2-dithiole-3-thione is essential for evaluating its potential applications in various fields. The compound possesses distinct characteristics that are summarized in Table 1.
Table 1: Physicochemical Properties of 4,5-Diphenyl-3H-1,2-dithiole-3-thione

PropertyValue
Molecular FormulaC₁₅H₁₁NS₂
Molecular Weight269.38500
Exact Mass269.03300
Polar Surface Area (PSA)79.93000
LogP4.76580
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
The LogP value of 4.76580 indicates that 4,5-Diphenyl-3H-1,2-dithiole-3-thione has significant lipophilicity, suggesting potential for membrane permeability in biological systems . This property may influence its bioavailability and pharmacokinetic behavior if considered for therapeutic applications. The relatively high lipophilicity could also affect its solubility profile, with likely greater solubility in organic solvents compared to aqueous media.
The polar surface area (PSA) of 79.93000 provides information about the compound's polarity and potential for hydrogen bonding interactions . This parameter is often used to predict membrane permeability and bioavailability of drug-like molecules, with lower PSA values generally associated with better membrane penetration.

Chemical Reactivity and Transformations

Understanding the chemical reactivity of 4,5-Diphenyl-3H-1,2-dithiole-3-thione is critical for exploring its potential applications in organic synthesis and materials science.

Nucleophilic Substitution Reactions

The 5-position of 3H-1,2-dithiole-3-thiones can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. For example, 4,5-dichloro-3H-1,2-dithiole-3-thione has been shown to react with potassium thiocyanate, leading to unexpected formation of 5,5'-thiobis(4-chloro-3H-1,2-dithiole-3-thione) . Similar reactivity might be expected for 4,5-Diphenyl-3H-1,2-dithiole-3-thione under appropriate conditions, although the presence of phenyl groups would likely influence the electronic properties and reactivity patterns.

Recent Developments and Future Directions

Research on 3H-1,2-dithiole-3-thiones has experienced what has been described as "almost explosive recent interest" due to their potential as hydrogen sulfide donors . This interest is driven by the recognition of H₂S as an important gaseous signaling molecule with diverse physiological functions.
Recent developments in synthetic methodologies for 3H-1,2-dithiole-3-thiones, including copper-catalyzed processes and reactions using elemental sulfur, have expanded the accessibility of these compounds and their derivatives . These advances provide new opportunities for exploring the chemistry and biological activities of compounds like 4,5-Diphenyl-3H-1,2-dithiole-3-thione.
Future research directions might include:

  • Detailed investigation of the H₂S-releasing properties of 4,5-Diphenyl-3H-1,2-dithiole-3-thione under various physiological conditions.

  • Exploration of structure-activity relationships through the synthesis and evaluation of derivatives with modified substituents.

  • Development of targeted delivery systems to enhance the therapeutic potential of these compounds.

  • Investigation of potential applications in materials science, catalysis, and coordination chemistry.

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